![molecular formula C24H24N2O2 B325432 3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B325432.png)
3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,4-phenylenebis(3-phenylpropanamide) is a chemical compound with the molecular formula C24H24N2O2 It is known for its unique structure, which consists of a 1,4-phenylene group linked to two 3-phenylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-phenylenebis(3-phenylpropanamide) typically involves the reaction of 1,4-phenylenediamine with 3-phenylpropanoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-1,4-phenylenebis(3-phenylpropanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-phenylenebis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-1,4-phenylenebis(3-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N,N’-1,4-phenylenebis(3-phenylpropanamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,4-phenylenebis(2-phenylpropanamide)
- N,N’-1,4-phenylenebis(4-phenylpropanamide)
- N,N’-1,3-phenylenebis(3-phenylpropanamide)
Uniqueness
N,N’-1,4-phenylenebis(3-phenylpropanamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-phenyl-N-[4-(3-phenylpropanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-11-19-7-3-1-4-8-19)25-21-13-15-22(16-14-21)26-24(28)18-12-20-9-5-2-6-10-20/h1-10,13-16H,11-12,17-18H2,(H,25,27)(H,26,28) |
InChI Key |
PHJNIQBKBIQTLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


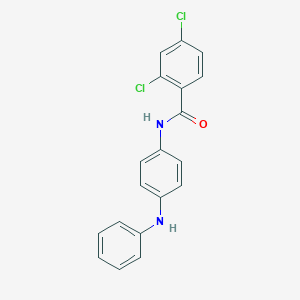
![5-Benzyl-2-[(2-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B325350.png)
![2-[(2-iodobenzoyl)amino]-N-phenylbenzamide](/img/structure/B325353.png)
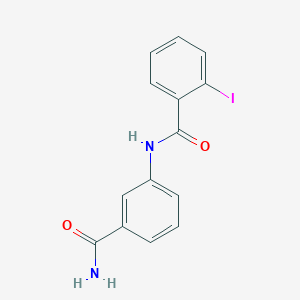
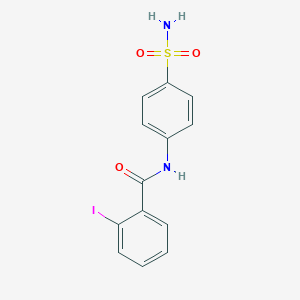
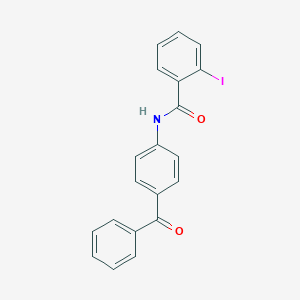
![N-[4-(Diethylamino)phenyl]-2-iodobenzamide](/img/structure/B325360.png)
![2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325361.png)
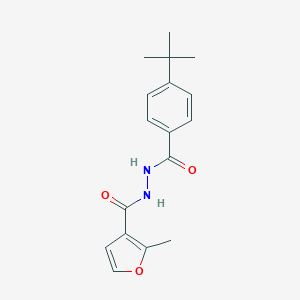
![2-(4-tert-butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325367.png)
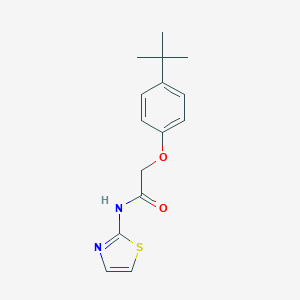
![2-(2,4-dichlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325369.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B325373.png)
![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B325374.png)
